Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-
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Overview
Description
Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a pyridinyl carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions. The methoxyphenyl and pyridinyl carbonyl groups are introduced through selective functionalization reactions. Specific reagents and catalysts, such as iridium complexes, are often used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. These methods help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored as a potential drug candidate for treating various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to therapeutic effects. The specific pathways involved depend on the biological context and the nature of the target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase enzymes.
Pyrrolizines: Exhibits various biological activities, including anti-inflammatory and anticancer properties.
Prolinol: Used in asymmetric synthesis and as a chiral auxiliary in organic reactions.
Uniqueness
Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a versatile compound in medicinal chemistry.
Properties
CAS No. |
613660-94-9 |
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Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
[5-(4-methoxyphenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C18H20N2O2/c1-13-4-3-9-20(13)18(21)16-10-15(11-19-12-16)14-5-7-17(22-2)8-6-14/h5-8,10-13H,3-4,9H2,1-2H3 |
InChI Key |
NGXNZTPDEAJPTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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